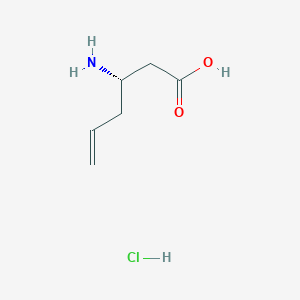

(S)-3-Aminohex-5-enoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

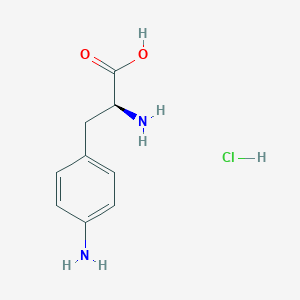

“(S)-3-Aminohex-5-enoic acid hydrochloride” is a compound that includes an amino acid (3-Aminohex-5-enoic acid) and hydrochloric acid. Amino acids are organic compounds that combine to form proteins, and they are essential for life. Hydrochloric acid is a strong, corrosive acid that is commonly used in laboratory settings .

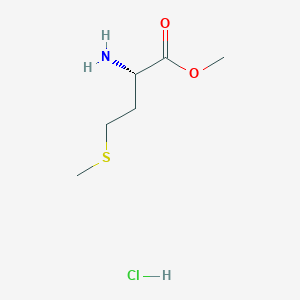

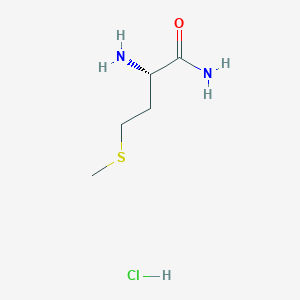

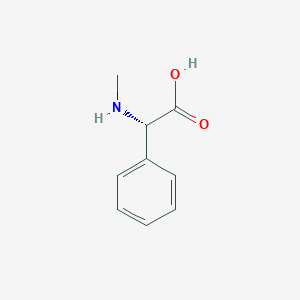

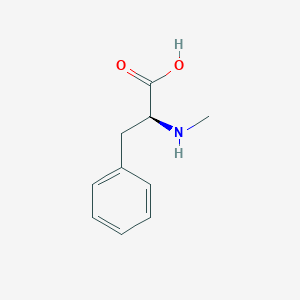

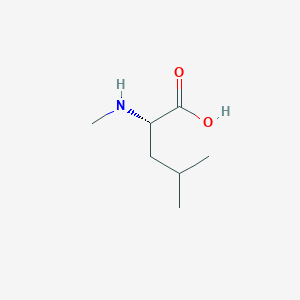

Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

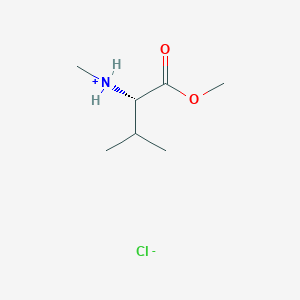

The chemical reactions involving this compound would depend on the specific conditions and reactants present. For example, acid chlorides react rapidly with ammonia and amines to give amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

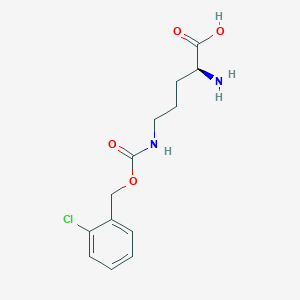

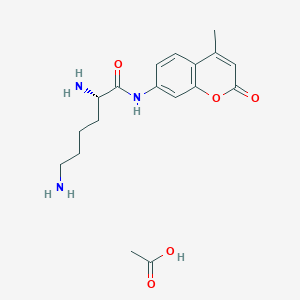

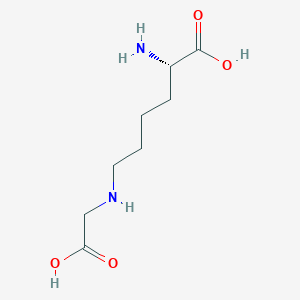

(S)-3-Aminohex-5-enoic acid hydrochloride , as a compound, has been pivotal in the field of chemical synthesis and characterization. A notable application is observed in the synthesis of N-protected 14C-labelled analogues of similar compounds, showcasing an innovative approach to synthesizing labelled compounds for various applications in research. This novel method is instrumental in tracing and studying the biological pathways and interactions of these compounds within systems, providing valuable insights into their mechanisms and potential applications (Jessen, Selvig, & Valsborg, 2001).

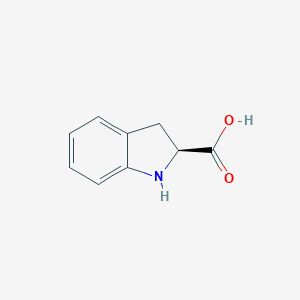

In parallel, another study highlighted the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid , a process crucial for the production of compounds with high enantiomeric excess, which is essential for the development of pharmaceuticals and other chemical entities with specific and targeted biological activities (Burk et al., 2003).

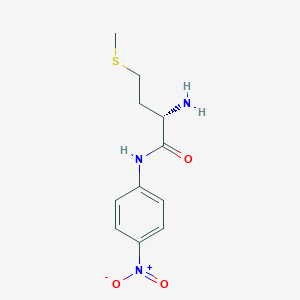

Antibacterial Applications

The compound's derivatives have been synthesized and evaluated for their antibacterial activity . Fatty acid hydrazides derivatives have been used to synthesize biologically active compounds that exhibited promising antimicrobial activity against various bacterial strains. This discovery opens avenues for the development of new antibacterial agents, potentially addressing the increasing concern of antibiotic resistance (Banday, Mattoo, & Rauf, 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S)-3-aminohex-5-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPGGODHJJCONI-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375863 |

Source

|

| Record name | (3S)-3-Aminohex-5-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Aminohex-5-enoic acid hydrochloride | |

CAS RN |

270263-02-0 |

Source

|

| Record name | (3S)-3-Aminohex-5-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.